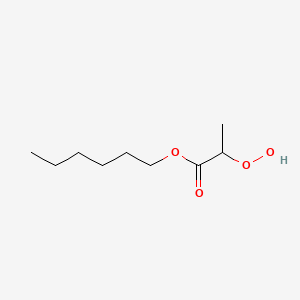![molecular formula C34H30O14 B14229435 Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate CAS No. 827624-70-4](/img/structure/B14229435.png)
Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate is a complex organic compound with a unique structure that includes multiple acetyloxy and ethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of acetyloxy and ethynyl precursors, which are reacted under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate include:
Glycolic acid, acetate:
Phenylacetic acid: This compound has a similar acetic acid backbone but differs in its aromatic substituents.
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple acetyloxy and ethynyl groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
827624-70-4 |
|---|---|
Formule moléculaire |
C34H30O14 |
Poids moléculaire |
662.6 g/mol |
Nom IUPAC |
acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate |
InChI |
InChI=1S/C30H22O10.2C2H4O2/c1-17(31)37-25-9-11-29(39-19(3)33)23(13-25)7-5-21-15-28(36)22(16-27(21)35)6-8-24-14-26(38-18(2)32)10-12-30(24)40-20(4)34;2*1-2(3)4/h9-16,35-36H,1-4H3;2*1H3,(H,3,4) |
Clé InChI |
PVNUSCPNZARGTG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C#CC2=CC(=C(C=C2O)C#CC3=C(C=CC(=C3)OC(=O)C)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)
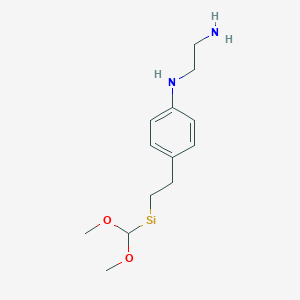
![Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B14229365.png)
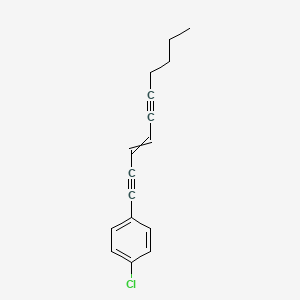

![N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide](/img/structure/B14229386.png)
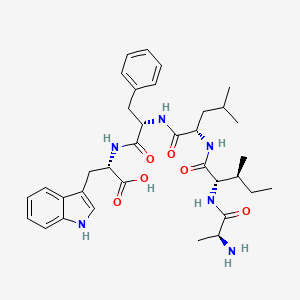
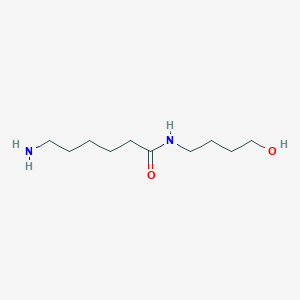
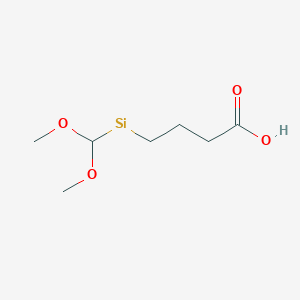

![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
